tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that features a tert-butyl group, a trimethylsilyl group, and a dihydropyridine ring
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The compound’s mode of action is related to its structural features. The tert-butyl and trimethylsilyloxy groups attached to the pyridine ring can influence the compound’s reactivity and interaction with other molecules . The trimethylsilyloxy group, in particular, is known to act as a protecting group in organic synthesis, shielding reactive sites on a molecule during a chemical reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is likely to facilitate the synthesis of more complex organic compounds .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it is sensitive to moisture/water , indicating that the presence of water can influence its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of a dihydropyridine derivative with tert-butyl and trimethylsilyl reagents. The reaction conditions often include the use of a base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate include:
tert-Butyl 4-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the trimethylsilyl group.
4-((Trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate: Lacks the tert-butyl group.
tert-Butyl 4-((trimethylstannyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate: Contains a trimethylstannyl group instead of a trimethylsilyl group.
The uniqueness of this compound lies in its combination of the tert-butyl and trimethylsilyl groups, which confer specific chemical properties and reactivity.
Biological Activity
tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 211108-48-4) is a chemical compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H25NO3Si
- Molecular Weight : 271.43 g/mol
- CAS Number : 211108-48-4
- Purity : Minimum 95% .
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. It has been noted for its potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both of which are critical in the pathology of Alzheimer's disease.
Inhibition of Acetylcholinesterase
Research indicates that this compound exhibits inhibitory effects on AChE, which is essential for regulating neurotransmitter levels in the brain. This inhibition may enhance cholinergic signaling, potentially improving cognitive function in models of neurodegeneration .
β-Secretase Inhibition
The compound has also been shown to inhibit β-secretase activity, reducing the formation of amyloid-beta plaques that are characteristic of Alzheimer's disease. This dual action (AChE and β-secretase inhibition) positions it as a promising candidate for multi-target therapies aimed at mitigating Alzheimer's disease progression .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Biological Activity | Mechanism | IC50/Ki Values |
---|---|---|
Acetylcholinesterase Inhibition | Competitive inhibition | IC50 = 15.4 nM |
β-Secretase Inhibition | Competitive inhibition | Ki = 0.17 μM |
Amyloid-beta Aggregation | Inhibition of fibril formation | 85% inhibition at 100 μM |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in astrocytes induced by amyloid-beta (Aβ) exposure. The treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α, suggesting a neuroprotective effect against Aβ toxicity .
- In Vivo Studies : In animal models, the compound showed promise in reducing cognitive deficits associated with scopolamine-induced memory impairment. However, while it demonstrated a reduction in Aβ levels and β-secretase activity, statistical significance was not achieved compared to standard treatments like galantamine .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which may enhance its bioavailability and therapeutic efficacy when administered orally or via injection .
Properties
IUPAC Name |
tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYTVUBQZSSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444818 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211108-48-4 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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